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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-6-ol

Cat. No.: B178927 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1H-indazol-6-ol (CAS No. 118933-92-9), a key heterocyclic compound with

applications in medicinal chemistry and materials science.[1] Given the limited availability of

public experimental spectra for this specific molecule, this document presents a detailed

analysis based on data from closely related analogs and predictive methodologies. This guide

is intended for researchers, scientists, and drug development professionals, offering field-

proven insights into the structural elucidation of this and similar indazole derivatives.

Introduction to 1-Methyl-1H-indazol-6-ol
Indazole, a bicyclic heteroaromatic compound, exists in different tautomeric forms, with the 1H-

and 2H-tautomers being the most common.[2] The methylation of the indazole ring can lead to

either N1- or N2-alkylation, resulting in isomers with distinct chemical and physical properties.

[3][4] The 1-methyl-1H-indazole isomer is often thermodynamically more stable than the 2-

methyl-2H-indazole.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for

unambiguously determining the structure of these N-methylated indazole derivatives.[2][3] 1-
Methyl-1H-indazol-6-ol, with its methyl group at the N1 position and a hydroxyl group on the

benzene ring, is a valuable building block in the synthesis of bioactive molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of

organic compounds. The following sections provide predicted ¹H and ¹³C NMR data for 1-
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Methyl-1H-indazol-6-ol, based on the analysis of related indazole derivatives.[5][6]

Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) for the protons of 1-Methyl-1H-indazol-6-ol are summarized

in the table below. These predictions are based on the known electronic effects of the methyl

and hydroxyl substituents on the indazole ring system. The numbering of the indazole ring is

standard, as shown in the molecular structure diagram.

Table 1: Predicted ¹H NMR Data for 1-Methyl-1H-indazol-6-ol

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~7.8-8.0 s -

H-4 ~6.8-7.0 d ~8.5

H-5 ~7.4-7.6 d ~8.5

H-7 ~6.6-6.8 s -

-OH Variable (broad) s -

-CH₃ ~3.9-4.1 s -

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms of 1-Methyl-1H-indazol-6-ol are presented

below. The substituent effects of the methyl and hydroxyl groups significantly influence the

carbon chemical shifts.

Table 2: Predicted ¹³C NMR Data for 1-Methyl-1H-indazol-6-ol
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Carbon Predicted Chemical Shift (δ, ppm)

C-3 ~133-135

C-3a ~120-122

C-4 ~110-112

C-5 ~122-124

C-6 ~155-157

C-7 ~95-97

C-7a ~140-142

-CH₃ ~35-37

Predicted in DMSO-d₆

Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra for indazole

derivatives.

Sample Preparation:

Weigh approximately 5-10 mg of 1-Methyl-1H-indazol-6-ol.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or MeOD) in a standard 5 mm NMR tube.[5] DMSO-d₆ is often a good choice for observing

exchangeable protons like the hydroxyl proton.

Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid

dissolution.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.
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Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial

for obtaining sharp signals and high resolution.[6]

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[5]

Spectral Width: Approximately 12-16 ppm.[5]

Acquisition Time: 2-4 seconds.[5]

Relaxation Delay: 1-5 seconds.[5]

Number of Scans: 16-64, depending on the sample concentration.[5]

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').[5]

Spectral Width: Approximately 200-250 ppm.[5]

Acquisition Time: 1-2 seconds.[5]

Relaxation Delay: 2-5 seconds.[5]

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.[5]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift axis using the residual solvent peak or an internal standard

like tetramethylsilane (TMS) at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the final

structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Spectral Data
The predicted key IR absorption bands for 1-Methyl-1H-indazol-6-ol are listed below.

Table 3: Predicted IR Absorption Bands for 1-Methyl-1H-indazol-6-ol

Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Broad O-H stretch (hydroxyl group)

3000-3100 Medium Aromatic C-H stretch

2850-2960 Medium Aliphatic C-H stretch (-CH₃)

1600-1620 Medium C=C aromatic ring stretch

1450-1550 Strong Aromatic ring vibrations

1200-1300 Strong C-O stretch (phenol)

Experimental Protocol for IR Data Acquisition
A common and straightforward method for acquiring the IR spectrum of a solid sample is using

an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid 1-Methyl-1H-indazol-6-ol sample directly onto the ATR

crystal.

Data Acquisition:
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Record a background spectrum of the empty ATR setup to subtract atmospheric and

instrument absorptions.[7]

Apply pressure to ensure good contact between the sample and the crystal.[7]

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹.

Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.[7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data
For 1-Methyl-1H-indazol-6-ol (C₈H₈N₂O), the expected mass spectral data is as follows:

Table 4: Predicted Mass Spectrometry Data for 1-Methyl-1H-indazol-6-ol

Ionization Mode Predicted m/z Assignment

ESI (+) 149.0658 [M+H]⁺

EI 148.0637 (M⁺) Molecular Ion

Key Fragments (EI): The fragmentation pattern in Electron Ionization (EI) would likely involve

the loss of stable neutral molecules. For instance, the loss of CO (m/z 120) or HCN (m/z 121)

from the molecular ion are plausible fragmentation pathways for indazole derivatives.

Experimental Protocol for Mass Spectrometry Data
Acquisition
The following is a general protocol for obtaining a mass spectrum using Electrospray Ionization

(ESI).

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pdf.benchchem.com/578/An_In_depth_Technical_Guide_to_the_Spectroscopic_Data_of_6_Fluoro_1_methyl_1H_indazole.pdf
https://pdf.benchchem.com/578/An_In_depth_Technical_Guide_to_the_Spectroscopic_Data_of_6_Fluoro_1_methyl_1H_indazole.pdf
https://pdf.benchchem.com/578/An_In_depth_Technical_Guide_to_the_Spectroscopic_Data_of_6_Fluoro_1_methyl_1H_indazole.pdf
https://www.benchchem.com/product/b178927?utm_src=pdf-body
https://www.benchchem.com/product/b178927?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.[5]

Instrument Setup:

Use a mass spectrometer equipped with an ESI source.

For 1-Methyl-1H-indazol-6-ol, the positive ion mode is likely to be more effective, yielding

the protonated molecule [M+H]⁺.[5]

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

For high-resolution mass spectrometry (HRMS), ensure high purity of the sample and

solvents to obtain accurate mass measurements for elemental composition determination.

[5]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel compound like 1-Methyl-1H-indazol-6-ol.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

1-Methyl-1H-indazol-6-ol.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic data

for 1-Methyl-1H-indazol-6-ol. By combining predictive methods with established experimental

protocols, researchers can confidently approach the structural characterization of this and

related indazole derivatives. The provided tables of predicted spectral data, detailed

methodologies, and workflow visualization serve as a valuable resource for scientists in the

fields of chemical synthesis and drug discovery.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b178927?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

